5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18ClN5O and its molecular weight is 319.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Scaffold Development
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates is pivotal for developing peptidomimetics and biologically active compounds utilizing the triazole scaffold. The ruthenium-catalyzed cycloaddition process facilitates the creation of protected versions of this amino acid, avoiding the Dimroth rearrangement. This method is essential for generating triazole-containing dipeptides and compounds with potential as HSP90 inhibitors, highlighting its importance in medicinal chemistry and drug discovery (Ferrini et al., 2015).
Antimicrobial Activities
Derivatives of 1,2,4-triazole have shown significant antimicrobial properties. The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their testing against various microorganisms revealed that some possess moderate to good antimicrobial activities. This research underscores the potential of triazole derivatives in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Bektaş et al., 2007).
Synthesis and Structural Studies
Research on the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives has provided insights into their structure and potential biological activities. The detailed structural analysis through X-ray diffraction and NMR studies lays the foundation for further exploration of these compounds in various scientific applications, including drug design and development (Şahin et al., 2014).
Antioxidant Properties
The exploration of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has opened avenues for discovering compounds with antioxidant properties. These compounds were synthesized and evaluated for their antioxidant and antiradical activities, indicating the potential of triazole derivatives in developing therapeutics with antioxidative capabilities (Bekircan et al., 2008).
Heterocyclic Chemistry and Biological Activity
The chemical versatility of triazole compounds extends to their use in synthesizing heterocyclic compounds with potential biological activities. Studies on the synthesis of thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid and their reactions with bifunctional reagents have led to the creation of novel heterocyclic ensembles. These compounds, which include a triazole fragment alongside thiazole and a residue of the natural alkaloid cytisine, demonstrate the diverse applications of triazole derivatives in medicinal chemistry and drug development (Belskaya et al., 2009).
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-cyclohexyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEKVJZPXVYZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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